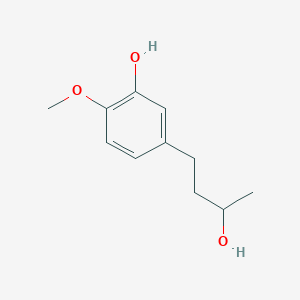

5-(3-Hydroxybutyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

5-(3-hydroxybutyl)-2-methoxyphenol |

InChI |

InChI=1S/C11H16O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-8,12-13H,3-4H2,1-2H3 |

InChI Key |

KTGIOXUZLGJQCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)OC)O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for 5 3 Hydroxybutyl 2 Methoxyphenol

Natural Sources and Distribution

The presence of 5-(3-Hydroxybutyl)-2-methoxyphenol has been documented in specific biological systems, with current scientific literature pointing predominantly towards a botanical origin.

Botanical Origins and Specific Plant Species

The primary and most well-documented botanical source of this compound is the apple, scientifically known as Malus domestica. Research has confirmed the presence of this compound within this widely cultivated fruit species. While its existence in Malus domestica is established, the full extent of its distribution across other cultivars of apple and the plant kingdom at large remains an area for further investigation.

Table 1: Documented Botanical Source of this compound

| Botanical Name | Common Name | Plant Part |

| Malus domestica | Apple | Fruit |

Microbial Production and Strain Identification

To date, there is no specific scientific literature that documents the direct production of this compound by microorganisms. While various microbes are known to metabolize phenolic compounds, leading to a wide array of derivatives, the specific biosynthetic pathway resulting in this particular compound has not been identified in any bacterial or other microbial strains.

Occurrence in Other Biological Systems (e.g., Fungi, Insects)

Currently, there is a lack of scientific evidence to suggest the natural occurrence of this compound in other biological systems such as fungi or insects. Research into the chemical constituents of these organisms has not yet reported the presence of this specific compound.

Advanced Isolation and Purification Techniques

The isolation and purification of this compound from its natural sources, particularly from Malus domestica, would likely involve a combination of modern extraction and chromatographic techniques, which are standard for the separation of phenolic compounds from plant matrices.

Chromatographic Separations (e.g., HPLC, GC, CCC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and quantification of phenolic compounds from plant extracts. For a molecule like this compound, reversed-phase HPLC would be a suitable method, likely employing a C18 column with a mobile phase gradient of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724).

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), could also be utilized for the analysis of this compound, particularly after derivatization to increase its volatility.

Counter-Current Chromatography (CCC) presents another powerful tool for the separation and purification of natural products. This technique, which relies on the partitioning of a solute between two immiscible liquid phases, could potentially be employed for the large-scale isolation of this compound, avoiding the use of solid stationary phases that can sometimes lead to irreversible adsorption of the sample.

Extraction Methods (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

To extract this compound from its botanical source, several advanced methods can be applied to enhance efficiency and reduce the use of hazardous solvents.

Supercritical Fluid Extraction (SFE) is a "green" technology that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By modifying the temperature and pressure, the solvating power of the fluid can be tuned. For polar compounds like phenolics, a polar co-solvent such as ethanol (B145695) is often added to the supercritical CO2 to improve extraction yields.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process. This method can significantly reduce extraction time and solvent consumption compared to conventional techniques.

Table 2: Potential Advanced Isolation and Purification Techniques for this compound

| Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Separation, quantification, and purification. |

| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and a gaseous mobile phase. | Analysis of volatile or derivatized compounds. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support matrix. | Preparative-scale separation and purification. |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | "Green" extraction from solid matrices. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and accelerate extraction. | Rapid and efficient extraction. |

Crystallization and Precipitation Protocols

Crystallization is a process where a solute is solidified from a solution to form a highly structured crystal lattice. This technique is highly effective for isolating a pure compound from a mixture of impurities. For compounds analogous to this compound, such as other phenolic compounds, a common approach involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. This gradual decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

A related compound, 5-hydroxymethyl-2-methoxyphenol, has been successfully crystallized from a solution of ethyl acetate (B1210297) through slow evaporation. researchgate.net This suggests that ethyl acetate could be a viable solvent for the crystallization of this compound. The process would involve dissolving the compound in ethyl acetate, followed by allowing the solvent to evaporate slowly at a controlled temperature, which concentrates the solute and induces crystallization.

Precipitation is another technique used to separate a substance from a solution by converting it into a solid. This is often achieved by adding a substance that reduces the solubility of the target compound. In the context of purifying phenolic compounds, a change in pH or the addition of an anti-solvent (a solvent in which the compound is insoluble) are common precipitation methods.

For instance, a general strategy for the purification of phenolic compounds involves dissolving the crude material in a solvent in which it is highly soluble, followed by the addition of an anti-solvent to induce precipitation. The choice of solvent and anti-solvent is critical and is determined by the polarity of the target molecule.

The table below outlines potential crystallization and precipitation parameters for this compound based on methodologies used for analogous compounds.

| Parameter | Crystallization (Slow Evaporation) | Crystallization (Cooling) | Precipitation (Anti-Solvent) |

| Solvent | Ethyl Acetate researchgate.net | Acetone | Dichloromethane |

| Anti-Solvent | Not Applicable | Not Applicable | n-Hexane |

| Temperature | Controlled ambient temperature | Elevated temperature for dissolution, followed by cooling (e.g., to -5°C) | Room temperature for dissolution, followed by addition of anti-solvent |

| Procedure | Dissolve compound in solvent and allow solvent to evaporate slowly. | Dissolve compound in solvent at a higher temperature, then cool the solution to induce crystal formation. | Dissolve compound in a small amount of solvent, then add the anti-solvent dropwise until precipitation occurs. |

| Recovery | Filtration of crystals | Filtration of crystals | Filtration of precipitate |

It is important to note that the optimal conditions for crystallization or precipitation, including the choice of solvent, temperature, and concentration, would need to be empirically determined for this compound to achieve the highest purity and yield.

Synthetic Strategies and Chemical Derivatization of 5 3 Hydroxybutyl 2 Methoxyphenol

Total Synthesis Approaches

Total synthesis provides a de novo route to 5-(3-Hydroxybutyl)-2-methoxyphenol, allowing for precise control over the molecular architecture.

A common retrosynthetic approach for guaiacol (B22219) derivatives involves disconnecting the side chain from the aromatic ring. For this compound, a primary disconnection would be at the C-C bond between the butyl chain and the phenyl ring. This leads to a key intermediate, a protected form of 3-hydroxybutyl bromide or a similar electrophile, and a suitable guaiacol-derived nucleophile. Another strategy involves the Friedel-Crafts acylation of guaiacol with a four-carbon acylating agent, followed by reduction of the ketone and subsequent modifications.

Modern synthetic methods often employ advanced reagents and catalysts to improve efficiency and selectivity. For the synthesis of related phenolic compounds, transition metal catalysts, particularly those based on palladium and copper, have proven effective in cross-coupling reactions. nih.gov For instance, Suzuki and Ullmann-type couplings can be used to form the aryl-alkyl bond. nih.gov The use of hafnium triflate (Hf(OTf)4) as a catalyst in Friedel-Crafts type alkylations of phenols with electrophiles like apocynol has been reported to give good yields of the desired products. Acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol (B134687) have also been developed to generate substituted 2-methoxyphenol derivatives. rsc.org

The stereocenter at the 3-position of the butyl group presents a significant challenge in the synthesis of this compound. Achieving high enantioselectivity is crucial for studying the specific biological activities of each enantiomer. Asymmetric reduction of a corresponding ketone precursor using chiral reducing agents such as those derived from boranes (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine) is a common strategy. Biocatalysis, for example, using baker's yeast for the reduction of a keto group, has been successfully employed in the asymmetric synthesis of related chiral hydroxy compounds. elsevierpure.com

Semisynthetic Modifications and Analog Preparation

Semisynthesis, starting from structurally related and readily available natural products, offers an alternative and often more efficient route to this compound and its derivatives.

The secondary hydroxyl group in the butyl side chain is a prime site for chemical modification to generate a library of analogs. Standard organic transformations can be employed for this purpose.

Esterification: The hydroxyl group can be readily esterified with various acyl chlorides or anhydrides in the presence of a base to yield the corresponding esters.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

Oxidation: Oxidation of the secondary alcohol to a ketone provides another avenue for derivatization, for instance, through the formation of imines or other ketone derivatives.

The methoxy (B1213986) group on the aromatic ring can also be a target for modification, although it generally requires more forcing conditions.

Side-Chain Elaboration and Functionalization

The synthesis of this compound involves the strategic construction and modification of the butyl side-chain attached to the 2-methoxyphenol core. A common and effective method for elaborating this side-chain is through a Grignard reaction, a powerful tool for forming carbon-carbon bonds. mnstate.edusigmaaldrich.com This approach typically begins with a suitable aromatic ketone precursor, such as 4-hydroxy-3-methoxyacetophenone, which is then reacted with a Grignard reagent to introduce the remaining carbons of the butyl group.

The general synthetic sequence can be outlined as follows:

Protection of the Phenolic Hydroxyl Group: To prevent the acidic proton of the phenolic hydroxyl group from quenching the highly basic Grignard reagent, it must first be protected. google.com Common protecting groups for phenols include silyl (B83357) ethers (e.g., trimethylsilyl) or benzyl (B1604629) ethers. This protection step ensures that the Grignard reagent selectively attacks the carbonyl carbon of the acetophenone.

Grignard Reaction: The protected 4-hydroxy-3-methoxyacetophenone is then treated with an appropriate Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr). sigmaaldrich.comthermofisher.com This reaction adds an ethyl group to the carbonyl carbon, forming a tertiary alkoxide intermediate after the nucleophilic addition.

Hydrolysis and Deprotection: Subsequent acidic workup of the reaction mixture protonates the alkoxide to yield the tertiary alcohol and simultaneously removes the protecting group from the phenolic hydroxyl. However, to obtain the desired secondary alcohol, a different Grignard reagent and subsequent reduction are necessary.

A more direct route to the 3-hydroxybutyl side-chain involves the reaction of a protected vanillin (B372448) derivative with a Grignard reagent, followed by a series of transformations. An alternative, and often more controlled, method involves the Friedel-Crafts acylation of a protected guaiacol to introduce a butyryl group, followed by selective reduction of the resulting ketone.

For instance, a plausible synthetic route could involve the following steps, starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin):

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose |

| 1 | 4-hydroxy-3-methoxybenzaldehyde | Protection agent (e.g., Benzyl chloride, K₂CO₃) | Protected vanillin | Protect the phenolic hydroxyl group. |

| 2 | Protected vanillin | Grignard reagent (e.g., Methylmagnesium bromide), then H₃O⁺ | 1-(4-(benzyloxy)-3-methoxyphenyl)ethanol | Addition of a methyl group to the aldehyde. |

| 3 | 1-(4-(benzyloxy)-3-methoxyphenyl)ethanol | Oxidizing agent (e.g., PCC) | 1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-one | Oxidation of the secondary alcohol to a ketone. |

| 4 | 1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-one | Grignard reagent (e.g., Ethylmagnesium bromide), then H₃O⁺ | 2-(4-(benzyloxy)-3-methoxyphenyl)butan-2-ol | Formation of the carbon skeleton of the side chain. |

| 5 | 2-(4-(benzyloxy)-3-methoxyphenyl)butan-2-ol | Dehydration agent (e.g., H₂SO₄, heat) | Alkene intermediate | Introduction of a double bond for subsequent functionalization. |

| 6 | Alkene intermediate | Hydroboration-oxidation (1. BH₃-THF, 2. H₂O₂, NaOH) | Protected this compound | Anti-Markovnikov addition of a hydroxyl group. |

| 7 | Protected this compound | Deprotection (e.g., H₂, Pd/C) | This compound | Removal of the protecting group to yield the final compound. |

Functionalization of the resulting hydroxyl group on the butyl side-chain can be readily achieved through standard organic transformations. For example, esterification with various carboxylic acids or acyl chlorides can be performed to generate a library of derivatives with potentially altered physicochemical properties.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches offer a green and highly selective alternative for the synthesis of this compound, particularly for obtaining enantiomerically pure forms of the compound. The chirality of the secondary alcohol at the C-3 position of the butyl side-chain is a key feature that can be precisely controlled using biocatalysts. nih.gov

A primary strategy in the chemoenzymatic synthesis of this compound is the asymmetric reduction of a ketone precursor, 5-(3-oxobutyl)-2-methoxyphenol. This reduction can be catalyzed by dehydrogenases or reductases, which often exhibit high enantioselectivity. rsc.org

Furthermore, lipases are versatile enzymes that can be employed for the kinetic resolution of a racemic mixture of this compound. For instance, Candida antarctica lipase (B570770) B (CAL-B) is a well-known and commercially available lipase that has been successfully used for the resolution of similar chiral alcohols. mdpi.com The enzyme can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

A potential chemoenzymatic route could be designed as follows:

| Step | Substrate | Biocatalyst/Reagent | Reaction Type | Product |

| 1 | 5-(3-oxobutyl)-2-methoxyphenol | Ketoreductase (KRED) or alcohol dehydrogenase (ADH) with a cofactor (e.g., NADPH) | Asymmetric reduction | (R)- or (S)-5-(3-hydroxybutyl)-2-methoxyphenol |

| 2 | Racemic this compound | Candida antarctica lipase B (CAL-B) and an acyl donor (e.g., vinyl acetate) | Kinetic resolution via transesterification | (R)-5-(3-acetoxybutyl)-2-methoxyphenol and (S)-5-(3-hydroxybutyl)-2-methoxyphenol (or vice versa depending on enzyme selectivity) |

The use of biocatalysis in the synthesis of this compound not only provides access to specific stereoisomers but also aligns with the principles of green chemistry by utilizing mild reaction conditions and biodegradable catalysts. nih.gov The enzymatic synthesis of the related compound (R)-3-hydroxybutyl (R)-3-hydroxybutyrate highlights the feasibility of using lipases for the production of chiral hydroxybutyl-containing molecules. mdpi.com This enzymatic methodology allows for the production of nutraceutically and pharmaceutically relevant compounds from inexpensive racemic starting materials. mdpi.com

Biosynthetic Pathways and Metabolic Transformations of 5 3 Hydroxybutyl 2 Methoxyphenol

Proposed Biosynthetic Routes in Living Systems

The biosynthesis of 5-(3-Hydroxybutyl)-2-methoxyphenol, a C6-C4 phenolic compound, is likely rooted in the shikimate pathway, a central route for the production of aromatic compounds in plants and microorganisms. ebrary.netnih.gov Its presence has been noted in Malus domestica (apple), a member of the Rosaceae family, which is known for its rich and diverse phenolic profile. nih.govacs.orgacs.orgresearchgate.net

The journey from primary metabolites to this compound is hypothesized to begin with precursors from the shikimate pathway. This pathway provides the aromatic amino acids L-phenylalanine and L-tyrosine, which are the foundational building blocks for the vast majority of plant phenolics. ebrary.netnih.gov

The core C6-C3 phenylpropanoid pathway is initiated by the deamination of L-phenylalanine by Phenylalanine Ammonia Lyase (PAL) to form cinnamic acid. nih.gov Subsequent hydroxylation by Cinnamic acid 4-hydroxylase (C4H) yields p-coumaric acid. nih.gov From this point, several modifications are necessary to achieve the final structure. The formation of the guaiacol (B22219) (2-methoxyphenol) moiety requires additional hydroxylation and O-methylation steps. nih.govwikipedia.org

The origin of the C4 side chain is more speculative. It could arise from a C6-C3 intermediate through a one-carbon extension, or potentially via the catabolism of a larger molecule. Another possibility involves the condensation of a C6-C1 phenolic acid, such as vanillic acid (derived from the phenylpropanoid pathway), with a four-carbon unit derived from other metabolic routes, like amino acid or fatty acid metabolism.

Table 1: Proposed Precursors and Intermediates in the Biosynthesis of this compound

| Compound | Class | Proposed Role |

| L-Phenylalanine | Amino Acid | Primary precursor from the shikimate pathway. ebrary.netnih.gov |

| Cinnamic Acid | Phenylpropanoid | Formed by the deamination of L-phenylalanine. nih.gov |

| p-Coumaric Acid | Phenylpropanoid | A central intermediate in phenylpropanoid metabolism. nih.gov |

| Caffeic Acid | Phenylpropanoid | A dihydroxylated intermediate, precursor to ferulic acid. |

| Ferulic Acid | Phenylpropanoid | A methylated intermediate leading to the guaiacol structure. |

| Vanillic Acid | Phenolic Acid | A potential C6-C1 precursor for the aromatic ring. |

The conversion of precursors into this compound is catalyzed by a series of specific enzymes. While a dedicated gene cluster for this compound has not been identified, the enzymatic functions can be inferred from known phenolic biosynthetic pathways. nih.gov

Hydroxylation : The introduction of hydroxyl groups onto the aromatic ring is a critical step. These reactions are typically catalyzed by Cytochrome P450-dependent monooxygenases (P450s) , such as C4H and ferulate-5-hydroxylase. researchgate.net Aromatic hydroxylation is key to forming the catechol-like intermediate necessary for methylation. nih.gov

O-Methylation : The methoxy (B1213986) group at the C-2 position is installed by an O-methyltransferase (OMT) . These enzymes use S-adenosyl methionine (SAM) as a methyl donor to selectively methylate one of the hydroxyl groups of a catechol intermediate. nih.govwikipedia.org

Side Chain Formation : The enzymatic steps leading to the 3-hydroxybutyl side chain are not established. They could involve a sequence of condensation, reduction, and hydration reactions catalyzed by enzymes analogous to those in fatty acid or polyketide synthesis. The final hydroxylation of the butyl side chain would likely be carried out by a hydroxylase.

Although specific gene clusters for this compound are unknown, genomic studies in the Rosaceae family have revealed clusters of genes involved in the biosynthesis of other phenolic compounds, suggesting that the genes for this pathway may also be organized in a coordinated manner. nih.govresearchgate.net

The production of phenolic compounds in plants is tightly regulated at the transcriptional level in response to both developmental cues and environmental stimuli. publish.csiro.auasbmb.org The biosynthesis of this compound is likely subject to these complex regulatory networks.

Environmental Factors : Stimuli such as UV light, wounding, and pathogen infection are known to induce the synthesis of phenolic compounds as a defense mechanism. publish.csiro.aufrontiersin.org Mechanical injury from cutting, for instance, can activate the biosynthesis of phenolics. frontiersin.org

Transcriptional Control : The expression of biosynthetic genes like PAL, C4H, and OMTs is controlled by families of transcription factors, including MYB , bHLH , and AP2/ERF proteins. youtube.comoup.comresearchgate.net These transcription factors can act as master switches, coordinating the expression of multiple genes within the pathway. youtube.com

Hormonal Regulation : Plant hormones, particularly jasmonates, are key signaling molecules that mediate defense responses and can induce the expression of genes involved in phenolic acid biosynthesis. oup.com

Biotransformation and Metabolism in Biological Systems (Excluding Human Metabolism)

Once synthesized, this compound can be further metabolized or degraded by various organisms, particularly soil microbes and the plant itself.

Microorganisms in the soil and gut play a crucial role in the breakdown of phenolic compounds. The degradation of this compound by bacteria is expected to proceed via pathways established for other alkylphenols. nih.govresearchgate.net Genera such as Pseudomonas and Sphingomonas are well-known for their ability to metabolize such compounds. nih.govnih.govunifi.it

The primary modes of attack would likely involve:

Aromatic Ring Cleavage : This typically begins with further hydroxylation of the benzene (B151609) ring, followed by oxidative cleavage by dioxygenase enzymes. This opens up the ring structure, leading to aliphatic intermediates that can enter central metabolism.

Side-Chain Oxidation : The 3-hydroxybutyl group is also a target for microbial enzymes. The secondary alcohol can be oxidized to a ketone by an alcohol dehydrogenase . osti.govosti.gov Subsequent breakdown of the carbon chain could occur through beta-oxidation-like processes. Some bacteria are known to metabolize butanol and related compounds, suggesting the presence of enzymatic machinery capable of processing the C4 side chain. nih.govnih.govresearchgate.net

Table 2: Potential Microbial Metabolic Reactions for this compound

| Reaction Type | Enzyme Class (Example) | Effect on Compound |

| Aromatic Hydroxylation | Monooxygenase / Dioxygenase | Adds hydroxyl groups to the benzene ring, preparing it for cleavage. nih.gov |

| Ring Cleavage | Dioxygenase | Breaks the aromatic ring, leading to linear intermediates. |

| Side-Chain Oxidation | Alcohol Dehydrogenase | Converts the 3-hydroxyl group to a ketone. osti.gov |

| Demethylation | O-demethylase | Removes the methyl group from the methoxy moiety. |

In plants, phenolic compounds are rarely present in their free form. Instead, they are often conjugated, primarily through glycosylation, which involves the attachment of sugar moieties. nih.govnih.gov This process is crucial for regulating their solubility, stability, transport, and biological activity. nih.govfrontiersin.org

Glycosylation : It is highly probable that this compound undergoes glycosylation in plant cells. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a sugar (like glucose) from an activated donor (UDP-glucose) to one of the hydroxyl groups—either the phenolic hydroxyl or the alcohol on the butyl side chain. nih.govnih.gov

Compartmentalization : The resulting glycoside is more water-soluble and can be transported and stored in the plant cell's vacuole. nih.govnih.gov This sequestration prevents potential toxicity to the cell and serves as a ready pool of the compound that can be released by glycosidases when needed. nih.gov

This metabolic strategy allows the plant to manage its repertoire of secondary metabolites, deploying them for defense or other functions as required. nih.gov

In Vitro Enzymatic Transformations (e.g., Cytochrome P450 studies, Glucuronidation)

The in vitro enzymatic transformation of this compound is a critical area of study for understanding its metabolic fate. While direct experimental data on this specific compound is limited, the metabolic pathways can be inferred from studies on structurally similar compounds, such as the metabolites of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one). These studies provide a framework for predicting the key enzymatic reactions involved in the biotransformation of this compound, primarily through oxidation by Cytochrome P450 (CYP450) enzymes and conjugation via glucuronidation.

Cytochrome P450-Mediated Oxidation:

Based on the metabolism of analogous phenolic compounds, it is anticipated that this compound undergoes oxidative metabolism mediated by CYP450 enzymes. The presence of a hydroxyl group on the butyl side chain and a methoxy group on the phenolic ring suggests several potential sites for enzymatic attack.

One likely metabolic pathway is further hydroxylation of the aromatic ring. This reaction would introduce an additional hydroxyl group, leading to the formation of catechol or hydroquinone (B1673460) derivatives. Another potential oxidative pathway involves the side chain. The secondary alcohol on the butyl group could be oxidized to a ketone, or further hydroxylation could occur at other positions on the alkyl chain. The specific CYP450 isoforms involved in these transformations would require experimental determination, but isoforms known to metabolize phenolic compounds, such as those in the CYP2C and CYP3A families, are likely candidates.

A study on the metabolism of raspberry ketone, a structurally related compound, in rats, guinea pigs, and rabbits revealed that oxidative metabolism, including ring hydroxylation and side-chain oxidation, occurs. nih.gov This supports the hypothesis that this compound would undergo similar transformations.

Glucuronidation:

Glucuronidation is a major phase II metabolic pathway for phenolic compounds, leading to the formation of more water-soluble glucuronide conjugates that are readily excreted. The phenolic hydroxyl group and the secondary alcohol on the butyl side chain of this compound are both potential sites for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

Research on the metabolism of raspberry ketone has shown that its primary metabolites, including the parent compound and its reduced carbinol form (structurally analogous to this compound), are extensively conjugated with glucuronic acid and sulfate (B86663). nih.gov This strongly suggests that this compound would also be a substrate for UGT enzymes. It is probable that both the phenolic and the aliphatic hydroxyl groups can undergo glucuronidation, although the phenolic hydroxyl group is often the preferred site for this conjugation reaction in molecules containing both types of hydroxyl groups.

The table below summarizes the predicted in vitro enzymatic transformations of this compound based on the metabolism of structurally similar compounds.

Table 1: Predicted In Vitro Enzymatic Transformations of this compound

| Transformation Type | Enzyme System | Predicted Metabolites |

| Phase I: Oxidation | Cytochrome P450 (CYP) | - Ring-hydroxylated derivatives (e.g., catechols) - Side-chain oxidized derivatives (e.g., ketone) - Further hydroxylated side-chain derivatives |

| Phase II: Conjugation | UDP-glucuronosyltransferases (UGTs) | - Phenolic O-glucuronide - Aliphatic O-glucuronide |

It is important to note that the specific metabolites formed and the rates of these reactions would need to be confirmed through dedicated in vitro studies using human liver microsomes or recombinant enzyme systems. Such studies would provide definitive identification and quantification of the metabolites and identify the specific CYP450 and UGT isoforms responsible for the biotransformation of this compound.

Advanced Analytical Methodologies for Characterization and Quantification of 5 3 Hydroxybutyl 2 Methoxyphenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 5-(3-Hydroxybutyl)-2-methoxyphenol. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D-NMR)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the 3-hydroxybutyl side chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of these different groups. For instance, the methoxy group would likely appear as a singlet around 3.8 ppm. The aromatic protons would show complex splitting patterns in the aromatic region (around 6.5-7.5 ppm). The protons on the butyl chain would appear at varying chemical shifts depending on their proximity to the hydroxyl and phenyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the benzene (B151609) ring, the methoxy group, and the hydroxybutyl chain would give a distinct signal. The chemical shifts would be characteristic of the carbon's local electronic environment. For example, the carbon attached to the methoxy group would resonate at a different frequency than the other aromatic carbons.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons. bas.bg COSY spectra would reveal correlations between neighboring protons, helping to piece together the structure of the butyl side chain. HMBC spectra would show correlations between protons and carbons that are two or three bonds apart, confirming the attachment of the methyoxy and hydroxybutyl groups to the phenyl ring.

Predicted ¹H and ¹³C NMR Data for Structurally Related Compounds

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 3-Methoxyphenol | 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 |

| p-(2-Methoxyethyl)phenol | 7.041 (d), 6.706 (d), 6.39 (s), 3.610 (t), 3.379 (s), 2.819 (t) | Not explicitly provided, but assignments for protons are available. |

Note: The data presented is for structurally similar compounds and serves as a predictive guide. rsc.orgchemicalbook.com Actual experimental values for this compound may vary.

Mass Spectrometry (MS: ESI-MS, GC-MS, LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. rsc.org

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound. In negative ion mode, the [M-H]⁻ ion would be expected as the base peak. dphen1.comnih.gov

GC-MS: Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.govnih.gov For GC-MS analysis, the compound may require derivatization to increase its volatility. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions characteristic of the structure. Common fragmentation pathways for related methoxyphenols include the loss of a methyl group (CH₃) and a methoxy group (OCH₃). nist.gov

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the quantification of this compound in complex matrices. In tandem MS, the precursor ion (e.g., [M-H]⁻) is selected and fragmented to produce product ions, which are then detected. This process enhances the specificity of the analysis. nih.gov

High-Resolution MS (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. dphen1.comnih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Common Fragment Ions in Mass Spectra of Related Phenolic Compounds

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| [M-H]⁻ | Varies | H₂O (18 Da), CH₃ (15 Da), OCH₃ (31 Da) |

| [M+H]⁺ | Varies | H₂O (18 Da) |

Note: The fragmentation pattern is highly dependent on the specific structure and the ionization method used. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. researchgate.netnist.gov The C-O stretching vibrations of the phenol (B47542) and methoxy groups would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would show absorption maxima characteristic of the substituted benzene ring. The position and intensity of these maxima are influenced by the presence of the hydroxyl and methoxy substituents.

Chromatographic Quantification Methods

Chromatographic techniques are the methods of choice for the separation and quantification of this compound from various sample matrices.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. japsonline.comsielc.com

Methodology: A reversed-phase HPLC method is typically employed, using a C18 column as the stationary phase. japsonline.com The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like acetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to achieve optimal separation of complex mixtures. ptfarm.pl

Detectors:

UV-Vis Detector: Detection is commonly performed using a UV-Vis detector set at the wavelength of maximum absorbance for this compound. ptfarm.pl

Diode Array Detector (DAD): A DAD provides spectral information for each peak, which can aid in peak identification and purity assessment.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest selectivity and sensitivity for quantification, especially in complex samples. nih.gov

Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis or Mass Spectrometry |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) with specialized detectors

Gas Chromatography (GC) is another powerful technique for the quantification of volatile or semi-volatile compounds like this compound, often after derivatization to increase volatility and improve chromatographic performance. nih.govresearchgate.net

Methodology: The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up during the analysis to ensure the elution of all compounds of interest.

Detectors:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides good sensitivity.

Mass Spectrometry (MS) Detector: GC-MS is the most common configuration, providing both quantitative data and mass spectral information for confident identification. nih.govresearchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes.

Typical GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Description |

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Detector | Mass Spectrometer (Electron Ionization) |

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a powerful alternative to traditional chromatographic methods for the analysis of phenolic compounds like this compound. Its high efficiency, minimal sample and reagent consumption, and rapid analysis times make it a valuable tool. nih.govecu.edu.au The primary modes of CE used for phenols are Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). nih.gov

In CZE, the separation is based on the differential migration of ions in an electric field. For phenolic compounds, which are often weak acids, a basic buffer system is typically employed to ensure they are deprotonated and carry a negative charge. nih.gov This allows them to migrate toward the anode, separated by their charge-to-size ratio. For instance, a borate (B1201080) buffer at a pH of around 9 is commonly used, which can effectively separate various phenolic acids and related compounds. elsevierpure.com

MEKC is an adaptation of CZE that allows for the separation of neutral molecules alongside charged ones. This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. These micelles create a pseudo-stationary phase, and separation occurs based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. This technique is particularly useful for analyzing complex mixtures containing both ionic and neutral species.

For the specific analysis of this compound, a CZE method would likely be developed using a background electrolyte such as a sodium borate buffer. The detection is typically performed using a UV detector, as the phenolic ring is a strong chromophore. nih.gov The table below illustrates a hypothetical CZE separation of this compound and related impurities.

Table 1: Hypothetical C-ZE Separation Parameters for this compound Analysis

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Table 2: Illustrative CZE Migration Data

| Compound | Migration Time (min) | Resolution (Rs) |

| 4-Hydroxybenzoic acid (impurity) | 4.8 | - |

| Vanillic acid (impurity) | 5.5 | 2.1 |

| This compound | 6.2 | 2.5 |

| Syringic acid (impurity) | 6.9 | 2.3 |

Hyphenated Techniques for Complex Mixture Analysis

To contend with the complexity of natural extracts or industrial process samples, hyphenated techniques that couple a separation method with a powerful detection system are indispensable. These integrated systems provide multiple dimensions of data, enhancing peak capacity and enabling confident identification of constituents in intricate mixtures.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the analysis of volatile and semi-volatile organic compounds. nih.govbohrium.com It combines the high separation efficiency of gas chromatography with the rapid and sensitive detection of ion mobility spectrometry. mdpi.com This makes it well-suited for creating a "chemical fingerprint" of a complex sample. researchgate.net

In a typical GC-IMS setup, the sample is first introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The eluted compounds then enter the IMS drift tube. Here, they are ionized and propelled by an electric field through a drift gas. The time it takes for an ion to traverse the tube (drift time) is dependent on its size, shape, and charge. This provides an additional dimension of separation to the GC retention time. nih.gov

For the analysis of this compound, which is a semi-volatile compound, a headspace or a liquid injection GC-IMS could be employed. The resulting data is often visualized as a three-dimensional plot or a two-dimensional topographic plot, showing GC retention time, IMS drift time, and signal intensity. nih.govresearchgate.net This allows for a detailed comparison between different samples.

Table 3: Representative GC-IMS Data for a Sample Containing this compound

| Compound | GC Retention Time (s) | IMS Drift Time (ms) | Peak Intensity (a.u.) |

| Hexanal | 120 | 5.8 | 4500 |

| 2-Methylpropanal | 155 | 6.2 | 3200 |

| This compound | 480 | 9.5 | 8700 |

| Vanillin (B372448) | 450 | 9.1 | 6100 |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a formidable technique for the unambiguous structure elucidation of compounds within a mixture, eliminating the need for tedious isolation of pure substances. taylorfrancis.com It directly couples the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. nih.gov

In an LC-NMR system, the eluent from the HPLC column is directed into the NMR spectrometer's flow cell. Full NMR spectra, including 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC, HMBC), can be acquired for each separated peak. nih.govyoutube.com This is particularly valuable for the structural confirmation of novel compounds or for distinguishing between isomers.

The analysis of a sample containing this compound by LC-NMR would involve developing an HPLC method capable of resolving it from other components. The corresponding fraction would then be analyzed in the NMR flow cell. This would confirm the connectivity of the hydroxybutyl group to the methoxyphenol backbone and its specific isomeric form. While challenges such as solvent signal suppression and the need for relatively high concentrations exist, modern LC-NMR systems with features like cryoprobes have significantly improved sensitivity. taylorfrancis.com

Table 4: Typical LC-NMR Parameters for the Analysis of Phenolic Compounds

| Parameter | Specification |

| LC System | |

| Column | C18 reversed-phase, 2.1 mm i.d., 100 mm length |

| Mobile Phase | Acetonitrile-D₂O gradient |

| Flow Rate | 0.2 mL/min |

| NMR System | |

| Spectrometer | 600 MHz with cryoprobe |

| 1D Experiment | ¹H with water suppression |

| 2D Experiments | COSY, HSQC, HMBC |

| Temperature | 298 K |

The large and complex datasets generated by hyphenated techniques like GC-IMS and LC-MS necessitate the use of chemometric tools for data extraction and interpretation. nih.govplantprotection.pl Chemometrics applies mathematical and statistical methods to reveal patterns and relationships within the chemical data. nih.govmdpi.com

For the analysis of samples containing this compound, unsupervised pattern recognition methods like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are often employed as a first step. mdpi.com PCA reduces the dimensionality of the data, allowing for the visualization of sample groupings and the identification of outliers. nih.gov HCA groups samples based on their similarity, often presented as a dendrogram, which visually represents the relationships between different samples or batches. mdpi.com

Supervised methods, such as Soft Independent Modeling of Class Analogy (SIMCA), can then be used to build classification models to authenticate samples or to identify those that deviate from a standard profile. plantprotection.plnih.gov These chemometric approaches are crucial for quality control, process monitoring, and authenticity studies involving complex mixtures. nih.govplantprotection.pl

Biological Activities and Mechanistic Studies of 5 3 Hydroxybutyl 2 Methoxyphenol Excluding Human Clinical Data

In Vitro Pharmacological Investigations

Comprehensive searches of available scientific literature and databases did not yield specific studies on the in vitro pharmacological investigations of 5-(3-Hydroxybutyl)-2-methoxyphenol. Consequently, there is no reported information on its receptor binding assays, enzyme inhibition or activation studies, specific cellular assays for antioxidant and anti-inflammatory capacity, or its antimicrobial and antifungal efficacy.

In Vivo Animal Model Studies (Non-Clinical Therapeutic Efficacy)

Similarly, there is a lack of published research on the in vivo effects of this compound in animal models. Therefore, data regarding its efficacy in rodent models of disease, such as those for inflammation or oxidative stress, are not available.

Pharmacokinetic and Pharmacodynamic Evaluations in Animals

While specific pharmacokinetic and pharmacodynamic data for this compound in animal models is not extensively detailed in the public domain, related compounds offer insights into potential metabolic pathways and bioactivity. For instance, studies on other methoxyphenol derivatives suggest that the metabolic fate is likely influenced by the phenolic hydroxyl and methoxy (B1213986) groups, undergoing processes such as glucuronidation and sulfation, which are common detoxification pathways in animals. The pharmacodynamics would be intrinsically linked to the biological activities discussed in subsequent sections, where the compound interacts with specific molecular targets to elicit a response.

Behavioral Studies in Animal Models

Research into the behavioral effects of compounds structurally related to this compound has been conducted in animal models. For example, studies on 5-hydroxytryptamine3 (5-HT3) receptor agonists, such as 1-phenylbiguanide (PBG) and m-chlorophenylbiguanide (B1675964) (mCPBG), in rats have demonstrated the induction of aversive-type behaviors. nih.gov These behaviors, including abdominal constrictions and writhing, are thought to be linked to gastrointestinal discomfort. nih.gov Furthermore, these compounds produced conditioned place and taste aversions. nih.gov When administered centrally, these agonists enhanced locomotor and gnawing behaviors, suggesting an interaction with dopamine-related pathways. nih.gov However, the involvement of 5-HT3 receptors in these central effects remains unclear. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Gene Expression Modulation (e.g., Transcriptomics)

Protein Interaction and Signaling Pathway Analysis (e.g., Proteomics, Western Blotting)

Investigations into the signaling pathways affected by related methoxy derivatives of other compounds, such as resveratrol, have shown significant anti-inflammatory activity. nih.gov Specifically, compounds like 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene have been found to suppress inflammation induced by lipopolysaccharides (LPS) in RAW 264.7 macrophage cells. nih.gov This effect is achieved through the inactivation of the MAPK and NF-κB signaling pathways. nih.gov These findings suggest that phenolic compounds with methoxy groups can modulate key inflammatory pathways.

Mitochondrial Function and Cellular Respiration

The impact of phenolic compounds on mitochondrial function is an area of active research. Some compounds can act as inhibitors of the mitochondrial electron transport chain (ETC). For instance, 3-hydroxybakuchiol, an isoprenylated catechol, has been shown to induce tumor cell death by inhibiting Complex I of the ETC. nih.gov This inhibition leads to a decrease in mitochondrial transmembrane potential, activation of caspase-3, and ultimately apoptosis. nih.gov The study highlighted that this process was not associated with an increase in reactive oxygen species (ROS) but rather a significant drop in intracellular ATP levels. nih.gov Conversely, other studies have identified compounds that can stimulate oxidative phosphorylation (OXPHOS) gene expression while reducing cellular ROS levels. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For example, in the development of anti-HIV inhibitors from betulinic acid, modifications to the cinnamic acid moiety revealed important SAR insights. nih.gov It was found that di- and tri-methoxy substitutions on the phenyl ring were more potent than monomethoxy derivatives. nih.gov The position of the methoxy group also influenced activity, with the 4-position generally being more favorable than the 2- or 3-positions. nih.gov

In another example, the synthesis and SAR studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives led to the identification of potent and selective inhibitors of 12-lipoxygenase. nih.gov These studies are instrumental in guiding the rational design of new derivatives with improved potency and selectivity. Similarly, the synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been explored to develop new antibacterial agents. nih.gov

Potential Non Clinical Applications of 5 3 Hydroxybutyl 2 Methoxyphenol

Applications in Agricultural Chemistry

There is currently no available scientific literature or research data to support any applications of 5-(3-Hydroxybutyl)-2-methoxyphenol in the field of agricultural chemistry. The following sub-sections reflect the absence of information.

No studies have been identified that investigate or demonstrate any plant growth regulatory effects of this compound.

Information regarding the efficacy of this compound as a natural agent for pest or disease control is not present in the available scientific record.

There are no research findings to suggest that this compound possesses any herbicidal or fungicidal properties.

Biotechnological Applications

Similarly, the potential for this compound in biotechnological processes remains unexplored, with no available data to report.

No research has been published detailing any role or effect of this compound in microbial fermentation.

There is no information available to suggest the use of this compound as a chemical precursor in any biomanufacturing processes.

Applications in Food Science and Preservation

Natural Antioxidant in Food Systems

Phenolic compounds are widely recognized for their antioxidant properties, and this compound is no exception. Its ability to scavenge free radicals makes it a valuable candidate as a natural antioxidant in food systems. The antioxidant activity of gingerol-related compounds, a class to which this compound belongs, has been well-documented. nih.gov These compounds can inhibit the oxidation of lipids and other sensitive food components, thereby preventing the development of off-flavors, rancidity, and the degradation of nutritional quality. tandfonline.comresearchgate.net

The antioxidant efficacy of phenolic compounds is influenced by their chemical structure, including the number and position of hydroxyl groups and the nature of their alkyl substituents. nih.gov In the case of this compound, the presence of the phenolic hydroxyl group is key to its radical-scavenging activity. This structural feature allows it to donate a hydrogen atom to a free radical, thus neutralizing it and preventing a chain reaction of oxidation.

Research on various natural methoxyphenol compounds has demonstrated their potential to replace synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) in food preservation. nih.gov The growing consumer demand for clean-label products makes natural antioxidants such as this compound an attractive alternative for the food industry.

Flavor and Fragrance Industry (Excluding Sensory Evaluation in Humans)

Beyond its antioxidant properties, this compound has potential applications in the flavor and fragrance industry. As a derivative of gingerol, it is expected to contribute to the characteristic flavor profile associated with ginger, which is described as pungent and spicy. researchgate.netresearchgate.net The specific sensory attributes of this compound would be determined by its precise chemical structure, including the length and functionalization of the alkyl side chain.

In the context of the flavor and fragrance industry, this compound could be used as a component in complex flavor formulations to impart or enhance specific taste profiles in a variety of food products. Its aromatic phenolic structure also suggests potential as a fragrance ingredient, contributing warm, spicy, and slightly woody notes to fragrance compositions. thegoodscentscompany.com The use of such compounds allows for the creation of natural and nature-identical flavor and fragrance profiles, meeting the demand for natural ingredients in the food and beverage sector. researchgate.net

Shelf-Life Extension Studies in Food Products

The antioxidant and antimicrobial properties of gingerol and its derivatives have been shown to extend the shelf-life of various food products. tandfonline.comjscimedcentral.com By inhibiting microbial growth and oxidative degradation, these compounds can help to maintain the quality and safety of foods over a longer period. Studies on ginger extracts and their components have demonstrated their effectiveness in preserving meat, fish, and other perishable items. tandfonline.com

The application of this compound as a natural preservative could involve its direct addition to food formulations or its incorporation into food packaging materials. nih.gov Edible coatings and films containing natural antimicrobial and antioxidant compounds are an emerging technology for extending the shelf-life of fresh produce and other food products. nih.govresearchgate.net The use of such natural preservatives aligns with the growing trend towards clean-label and minimally processed foods.

Material Science and Polymer Chemistry

The functional groups present in this compound, namely the phenolic hydroxyl group and the secondary alcohol, make it a versatile building block for the synthesis of novel bio-based polymers and materials. Its aromatic structure can impart desirable thermal and mechanical properties to the resulting polymers.

Precursor for Bio-based Polymers

There is a growing interest in the development of polymers from renewable resources to reduce the reliance on fossil fuels. digitellinc.comthe-innovation.org Phenolic compounds derived from biomass, such as lignin, are attractive starting materials for the synthesis of bio-based polymers. the-innovation.orgcore.ac.uk The structure of this compound makes it a suitable monomer for various polymerization reactions.

The phenolic hydroxyl group can be used as a site for modification or polymerization, for example, in the synthesis of polyesters, polycarbonates, and epoxy resins. the-innovation.orgrsc.org The secondary hydroxyl group on the butyl side chain provides an additional reactive site, allowing for the creation of cross-linked or branched polymer structures. The development of polymers from such bio-based monomers is a key area of research in green chemistry and sustainable materials. horizoneuropencpportal.eu

Theoretical and Computational Studies of 5 3 Hydroxybutyl 2 Methoxyphenol

Chemoinformatics and QSAR Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to predict the biological activities and properties of chemical compounds. While direct and extensive computational studies specifically targeting 5-(3-Hydroxybutyl)-2-methoxyphenol are not widely available in published literature, valuable insights can be derived from the computational analysis of its parent compound, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one). The metabolic transformation of raspberry ketone leads to the formation of this compound, making the theoretical studies of the parent compound relevant for understanding the potential biological roles of its metabolites.

Prediction of Biological Activities (Excluding Human Toxicity)

Computational studies, particularly using density functional theory (DFT), have been employed to analyze the chemical reactivity of raspberry ketone. These analyses help in predicting how the molecule will interact in biological systems and which sites on the molecule are most susceptible to metabolic changes.

Detailed in silico analysis of raspberry ketone has revealed a reactivity pattern that is consistent with the known metabolite profile observed in mammals. nih.govacs.org The analysis of frontier molecular orbitals (HOMO-LUMO) using conceptual DFT points to a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition at the benzene (B151609) ring. nih.govacs.org This theoretical prediction aligns with the metabolic pathways that produce its derivatives, including the reduction of the ketone group and modifications to the aromatic ring, which ultimately lead to compounds like this compound.

Furthermore, the computational evaluation of raspberry ketone's formal electrode potential (1.29 V vs SHE at pH 7.4) suggests a potential for modest antioxidant functions. nih.govacs.org This predicted activity for the parent compound may extend to its metabolites, suggesting that this compound could also possess antioxidant capabilities. While specific QSAR models predicting a broad range of biological activities for this compound are not publicly documented, the theoretical framework established for raspberry ketone provides a foundational basis for such predictions.

Table 1: Predicted Physicochemical and Reactivity Properties of the Parent Compound, Raspberry Ketone

| Property | Predicted Value/Finding | Computational Method | Implication for Metabolites |

| pKa | 9.95 | TPSS/def2-TZVP & M06-2X/def2-TZVPP | Influences solubility and absorption characteristics. |

| logD (at pH 7.4) | 1.84 | TPSS/def2-TZVP & M06-2X/def2-TZVPP | Indicates good lipophilicity for membrane permeability. |

| Formal Electrode Potential | 1.29 V (vs SHE) | TPSS/def2-TZVP & M06-2X/def2-TZVPP | Suggests potential for modest antioxidant activity. nih.govacs.org |

| Chemical Reactivity | Moderate | HOMO-LUMO energy separation (~7.8 eV) | Reactivity pattern consistent with observed metabolic profile. nih.govacs.org |

Database Mining and Analog Discovery

Analog discovery for this compound is intrinsically linked to the research surrounding its parent compound, raspberry ketone. While specific database mining initiatives for this particular metabolite are not detailed in the literature, the synthesis and evaluation of raspberry ketone derivatives serve as a practical form of analog discovery. Researchers have synthesized numerous ester derivatives of raspberry ketone to explore and enhance its biological activities, particularly its antifungal properties. researchgate.net

This approach, which modifies the core structure of raspberry ketone, has led to the discovery of novel compounds with significantly enhanced potency compared to the parent molecule. researchgate.net For instance, the acylation of the hydroxyl group in raspberry ketone was found to significantly improve its antifungal activity. researchgate.net These synthetic analogs, while not discovered through computational database mining, represent a library of structurally related compounds. The biological data from these analogs could be used to build future QSAR models to predict the activities of other related structures, including metabolites like this compound.

The exploration of raspberry ketone's bioactivities has also highlighted its interaction with various biological targets, such as peroxisome proliferator-activated receptor-alpha (PPAR-α), which could be points of interest for mining databases for other compounds with similar interaction profiles. mdpi.com

Environmental Fate and Ecological Role of 5 3 Hydroxybutyl 2 Methoxyphenol

Biodegradation Pathways in Environmental Matrices (Soil, Water)

The breakdown of 5-(3-Hydroxybutyl)-2-methoxyphenol in soil and water is anticipated to be primarily driven by microbial activity, a process well-documented for its simpler chemical relatives, guaiacol (B22219) and syringol. These compounds are known to be metabolized by a variety of fungi and bacteria found in diverse environments. nih.govnih.gov

Fungi, particularly those involved in the decomposition of organic matter like wood, are adept at breaking down methoxyphenols. nih.gov For instance, fungi such as Botrytis cinerea and Pleurotus ostreatus have been observed to biotransform syringol. nih.gov Similarly, the thermophilic fungus Chaetomium thermophilum, commonly found in compost, can metabolize both guaiacol and syringol at elevated temperatures. nih.gov The initial step in this fungal degradation often involves the removal of hydrogen atoms from the hydroxyl groups, leading to the formation of radicals. nih.gov

Bacteria also play a crucial role in the degradation of methoxyphenols. Various bacterial strains, including those from the genus Pseudomonas, are capable of utilizing phenolic compounds as a source of carbon and energy. nih.gov The degradation pathways in bacteria typically involve the cleavage of the aromatic ring, which can occur through different mechanisms, such as the ortho or meta cleavage pathways. The specific pathway utilized can depend on the bacterial strain and the specific substituents on the phenol (B47542) ring. nih.gov

The presence of an alkyl side chain, such as the 3-hydroxybutyl group in this compound, is known to influence the rate and pathway of biodegradation. Studies on other alkylphenols have shown that the structure of the alkyl chain can affect the accessibility of the aromatic ring to microbial enzymes. Generally, less branched side chains are more readily degraded. The degradation of the alkyl side chain itself often proceeds through beta-oxidation.

Table 1: Microorganisms Involved in the Biodegradation of Related Methoxyphenols

| Microorganism | Compound(s) Degraded | Environment |

| Botrytis cinerea | Syringol | General |

| Pleurotus ostreatus | Syringol | General |

| Chaetomium thermophilum | Guaiacol, Syringol | Compost, Decomposed Organic Matter |

| Pseudomonas sp. | Phenols, Dimethylphenols | Polluted River Water |

This table is illustrative and based on data for analogous compounds.

Photodegradation and Other Abiotic Transformation Processes

Beyond microbial action, this compound is likely susceptible to abiotic transformation processes, particularly photodegradation. Exposure to sunlight, especially in aquatic environments, can initiate chemical changes in phenolic compounds. While direct studies on this compound are absent, research on guaiacol and syringol indicates that these molecules can be transformed through photolytic processes.

Another significant abiotic process is transformation through chemical reactions. For instance, the pyrolysis of lignin, a major component of wood, is a known source of methoxyphenols like guaiacol and syringol in the environment, particularly from biomass burning. While this represents a formation pathway rather than a degradation one, it highlights the role of abiotic thermal processes in the lifecycle of these compounds.

Role in Chemical Ecology and Inter-species Communication (e.g., Pheromones, Allelopathy)

Phenolic compounds, including methoxyphenols, are well-established as important players in chemical ecology, mediating interactions between different species. Their roles can range from acting as signaling molecules to functioning as defense chemicals.

Allelopathy: One of the most significant ecological roles of phenolic compounds is allelopathy, where one plant releases chemicals that inhibit the growth of another. nih.gov Phenolic allelochemicals can be released from various plant parts and have been shown to cause a range of ecological and agricultural issues, such as reduced crop yields and the failure of natural forest regeneration. nih.gov The allelopathic effects can manifest as inhibited seed germination, reduced seedling growth, and interference with nutrient uptake. nih.gov While no specific allelopathic activity has been documented for this compound, its phenolic structure strongly suggests it could possess such properties.

Pheromones: The role of methoxyphenols as pheromones is less extensively documented in publicly available literature. However, the structural diversity of these compounds makes it plausible that some could function as signaling molecules for insects or other organisms, although specific examples directly linking guaiacol, syringol, or their derivatives to pheromonal activity are scarce.

Ecotoxicological Studies in Non-Vertebrate Organisms (e.g., Aquatic Invertebrates, Microorganisms)

The potential toxicity of this compound to non-vertebrate organisms can be inferred from studies on related methoxyphenols. These compounds are known to exhibit toxic effects on a range of organisms.

Aquatic Invertebrates: Studies on the aquatic invertebrate Daphnia magna have shown that various chemicals can elicit behavioral responses, indicating stress. nih.gov While specific data for this compound is unavailable, research on other phenolic compounds suggests potential for toxicity.

Microorganisms: The antibacterial properties of guaiacol have been observed, with toxic effects demonstrated against bacteria such as Pseudomonas savastanoi. nih.gov This suggests that this compound could also impact microbial communities in soil and water, potentially altering their structure and function.

Algae: Phenolic compounds can also be toxic to algae. Studies have shown that chlorinated derivatives of guaiacol and syringol can inhibit the growth of the green alga Selenastrum capricornutum. nih.gov The toxicity was observed to increase with the number of chlorine atoms substituted on the methoxyphenol structure. nih.gov This indicates that the core phenolic structure can be harmful to primary producers in aquatic ecosystems.

Table 2: Ecotoxicological Data for Related Methoxyphenols

| Test Organism | Compound | Effect |

| Pseudomonas savastanoi (bacterium) | Guaiacol | Toxic effects |

| Selenastrum capricornutum (alga) | Chlorinated guaiacols and syringols | Inhibition of growth |

This table provides examples of the ecotoxicity of analogous compounds and is not direct data for this compound.

Future Directions and Emerging Research Avenues for 5 3 Hydroxybutyl 2 Methoxyphenol

Integration of Omics Technologies (e.g., Metabolomics, Lipidomics)

The application of "omics" technologies, particularly metabolomics and lipidomics, stands as a critical future direction for elucidating the biological interactions of 5-(3-Hydroxybutyl)-2-methoxyphenol. These high-throughput analytical approaches can provide a holistic snapshot of the metabolic and lipid profiles within a biological system following exposure to the compound.

Metabolomics will be instrumental in tracking the biotransformation of this compound in vitro. By employing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the metabolites formed. nih.gov This is crucial for understanding its metabolic fate, including phase I (oxidation, reduction, hydrolysis) and phase II (glucuronidation, sulfation) reactions. nih.gov Comprehensive metabolic profiling can reveal the compound's impact on various metabolic pathways, such as those related to cellular proliferation or oxidative stress. oup.com

Lipidomics , a subset of metabolomics, will allow for the detailed investigation of how this compound may influence lipid metabolism and signaling. Given the structural similarity of phenolic compounds to endogenous molecules, they can interact with cellular membranes and modulate lipid-mediated pathways. Future research could focus on how the compound alters the composition and organization of lipid rafts or influences the levels of bioactive lipids.

The integration of data from these omics platforms will be essential for constructing a comprehensive picture of the compound's mechanism of action at a molecular level.

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Insights | Key Analytical Platforms |

|---|---|---|---|

| Metabolomics | Biotransformation and pathway analysis | Identification of metabolites, understanding of metabolic fate, impact on cellular pathways. nih.govoup.com | LC-MS, GC-MS, NMR nih.gov |

| Lipidomics | Interaction with lipid metabolism | Effects on membrane composition, modulation of lipid signaling pathways. | Shotgun Lipidomics, LC-MS |

Advanced Delivery Systems (e.g., Nanoparticle Encapsulation for non-clinical applications)

A significant hurdle in the non-clinical study of many phenolic compounds is their limited solubility and stability. researchgate.net Advanced delivery systems, particularly nanoparticle encapsulation, offer a promising solution to these challenges for this compound. ebrary.net The development of such systems is a key future research direction for enabling more robust and reproducible in vitro and in vivo (non-human) studies.

Nanoparticle-based carriers can enhance the bioavailability and protect the compound from degradation. mdpi.com Several types of nanoparticles could be explored for this purpose:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are composed of biodegradable and biocompatible lipids, making them ideal for encapsulating hydrophobic compounds. nih.gov Their lipid matrix can protect the phenolic compound from enzymatic degradation and improve its cellular uptake. nih.gov

Polymeric Nanoparticles , using biodegradable polyesters like polylactic-co-glycolic acid (PLGA), can be engineered for controlled and sustained release of the encapsulated compound. nmb-journal.com This would be particularly useful for long-term cell culture experiments.

Nanoemulsions can also be employed to increase the solubility of this compound in aqueous media, facilitating its use in a variety of experimental settings. ebrary.net

Future research in this area will focus on the design and characterization of these nanoparticle formulations, including their loading capacity, encapsulation efficiency, stability, and release kinetics. These advanced delivery systems will be crucial for accurately assessing the biological activities of this compound in non-clinical research. nmb-journal.com

Table 2: Comparison of Potential Nanocarrier Systems for this compound

| Nanocarrier Type | Core Materials | Key Advantages for Non-Clinical Research |

|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides, fatty acids) | High stability, controlled release, biocompatibility. nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Blend of solid and liquid lipids | Higher loading capacity and reduced expulsion of the compound during storage compared to SLNs. nih.gov |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PCL) | Tunable release profiles, surface functionalization for targeted delivery. nmb-journal.com |

| Nanoemulsions | Oil, water, and surfactant | Enhanced solubility, ease of preparation. ebrary.net |

Sustainable Production Methods and Green Chemistry Principles

The future synthesis of this compound will increasingly be guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient production methods. alliedacademies.org This involves a shift away from traditional synthetic routes that may use harsh reagents and generate significant waste. rsc.org

Emerging research avenues in this domain include:

Biocatalysis : The use of enzymes to catalyze the synthesis of phenolic compounds is a promising green alternative. mdpi.com Researchers could explore the use of engineered enzymes, such as laccases or oxidoreductases, to achieve high selectivity and yield under mild reaction conditions. mdpi.comchemistryviews.org Biocatalytic methods can also be applied to the modification of related natural products to produce the target compound. researchgate.net

Flow Chemistry : Performing synthesis in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. rsc.orgnumberanalytics.com A flow chemistry approach to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. rsc.org

Green Solvents and Reagents : Future synthetic strategies will focus on replacing hazardous solvents and reagents with greener alternatives. This includes the use of renewable solvents like ethanol (B145695) and the replacement of toxic oxidizing agents with milder options like hydrogen peroxide. researchgate.netorganic-chemistry.org The development of catalyst-free or metal-free reaction conditions is also a key goal. rsc.org

By embracing these sustainable production methods, the environmental footprint associated with the synthesis of this compound can be significantly reduced.

Interdisciplinary Research with Engineering and Data Science

The advancement of research on this compound will be significantly accelerated by interdisciplinary collaborations, particularly with chemical engineering and data science.

Chemical and Process Engineering will play a crucial role in translating sustainable synthesis methods from the lab to a larger scale. acs.org This includes:

Process Intensification : Designing more compact and efficient reactor systems, such as microreactors, to reduce energy and material consumption. acs.org

Systems Engineering : Developing holistic models of the production process to optimize for efficiency, cost, and sustainability. dei.so

Data Science and Machine Learning are poised to revolutionize how the synthesis and properties of this compound are explored. mitwpu.edu.in Potential applications include:

Predictive Modeling : Using machine learning algorithms to predict the properties and bioactivities of this compound and its derivatives, guiding the design of new analogues with desired characteristics. nsf.gov

Synthesis Optimization : Employing AI-driven platforms to rapidly screen and optimize reaction conditions, accelerating the development of efficient and sustainable synthetic routes. mpdata.frmedium.com

Data-Driven Discovery : Analyzing large datasets from omics studies to identify novel biological targets and pathways affected by the compound. osti.gov

This synergistic approach, combining chemical expertise with engineering principles and advanced data analytics, will be a hallmark of future research on this compound. washington.edu

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(3-Hydroxybutyl)-2-methoxyphenol to maximize yield?

- Methodological Answer : The synthesis of phenolic derivatives like this compound often employs Friedel-Crafts alkylation. Key parameters include: